molecular formula C21H25NO5 B4262673 5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4262673
M. Wt: 371.4 g/mol
InChI Key: DVQNMBSMSXBXKL-UHFFFAOYSA-N
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Description

5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the quinolinone family, which is characterized by a quinoline core structure with various substituents. The presence of methoxy and propoxy groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with substituted benzaldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy and propoxy groups contribute to its ability to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    6,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone: This compound lacks one methoxy group compared to 5,6,7-TRIMETHOXY-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

5,6,7-trimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-5-10-27-16-9-7-6-8-13(16)14-11-18(23)22-15-12-17(24-2)20(25-3)21(26-4)19(14)15/h6-9,12,14H,5,10-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQNMBSMSXBXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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